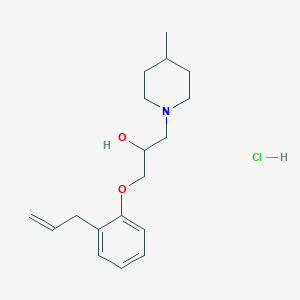

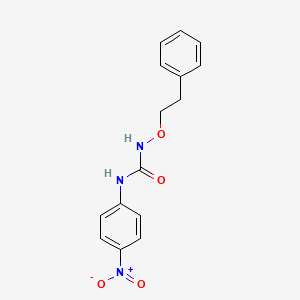

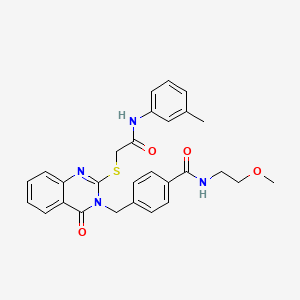

1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as A-366, and it is a selective antagonist of the dopamine D3 receptor. In

Scientific Research Applications

Stereochemical Studies

Research on stereochemical aspects of molecules similar to 1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has been conducted to understand their interaction with biological receptors. For instance, X-ray crystallographic studies on diastereomeric racemates of a structurally related compound, allylprodine hydrochloride, were performed to determine the role of conformation in their interaction with analgetic receptor sites. This research aimed to elucidate the stereo structure-activity relationship among analgetic phenylpiperidines, indicating the importance of the allylic double bond in conferring potency and stereoselectivity due to its interaction with an accessory site on the receptor (Portoghese & Shefter, 1976).

Synthesis Processes

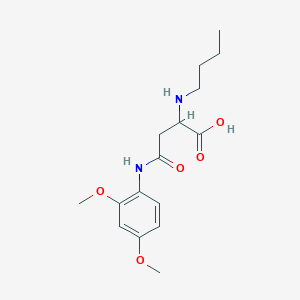

The synthesis of compounds with structures similar to 1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves complex chemical reactions. For example, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, a compound with potential as a 5HT1A antagonist, was achieved in multiple steps from (L)-serine, showcasing the intricacies of synthesizing complex organic molecules (Czeskis, 1998).

Chemical Reaction Investigations

Research into the reactions of allyl phenyl ether in high-temperature water has shown the potential of high-temperature water as an environmentally benign alternative for the interconversion of alcohols and alkenes. This study provides insights into the versatility of water as a solvent for achieving diverse product distributions at varying temperatures, highlighting the importance of solvent effects in chemical synthesis (Bagnell, Cablewski, Strauss, & Trainor, 1996).

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2.ClH/c1-3-6-16-7-4-5-8-18(16)21-14-17(20)13-19-11-9-15(2)10-12-19;/h3-5,7-8,15,17,20H,1,6,9-14H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBDEOWAKEKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Allylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)

![Methyl 4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2744093.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2744094.png)

![4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine](/img/structure/B2744098.png)

![3-(2-hydroxyethyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744100.png)

![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)